

(S)-Crizotinib role in DNA damage repair

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Compound Focus: (S)-Crizotinib

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Core Mechanisms of Action

(S)-Crizotinib targets DNA integrity through the following key mechanisms:

- **MTH1 Inhibition and Nucleotide Pool Sanitization:** **(S)-crizotinib** is a potent, nanomolar-range inhibitor of MTH1 (MutT Homolog 1, or NUDT1), an enzyme crucial for maintaining DNA integrity [1] [2] [3]. MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized nucleotides (like 8-oxo-dGTP and 2-OH-dATP), preventing their incorporation into DNA during replication and avoiding mutations [1] [2]. By inhibiting MTH1, **(S)-crizotinib** causes oxidized nucleotides to accumulate, leading to DNA single-strand breaks and activation of the DNA damage response (DDR) pathway [1] [2].
- **Induction of Oxidative Stress and DNA Damage:** **(S)-crizotinib** independently induces reactive oxygen species (ROS) and nitric oxide (NO) generation [4]. This oxidative stress directly causes DNA damage, including double-strand breaks, as evidenced by increased levels of phosphorylated histone H2AX (γ H2AX) and activated ATM kinase (Ser1981-phosphorylated ATM) [4]. This mechanism can function independently of MTH1 inhibition, as demonstrated in gastric cancer cells where MTH1 knockdown did not affect the drug's efficacy [4].

The following diagram illustrates how these mechanisms lead to cancer cell death:

***(S)-Crizotinib** induces DNA damage and cell death via MTH1-dependent and oxidative stress-related pathways.*

Quantitative Biochemical and Cellular Data

The table below summarizes key quantitative findings from biochemical and cellular studies:

Parameter	Experimental System	Findings for (S)-Crizotinib	Citation
MTH1 Inhibition (IC ₅₀)	Cell-free assay	72 nM	[3]
MTH1 Inhibition (IC ₅₀)	Cell-free assay (dGTP substrate)	330 nM	[1]
MTH1 Inhibition (IC ₅₀)	Cell-free assay (8-oxo-dGTP substrate)	408 nM	[1]
Anti-proliferative Effect (IC ₅₀)	Human gastric cancer cells (SGC-7901)	21.33 μM	[4]
Anti-proliferative Effect (IC ₅₀)	Human gastric cancer cells (BGC-823)	24.81 μM	[4]
In Vivo Efficacy (Tumor Growth Inhibition)	SW480 colon carcinoma xenograft mouse model	Significant tumor growth impairment at 50 mg/kg (oral, daily)	[1] [3]

Key Experimental Models and Protocols

To evaluate the biological effects of **(S)-crizotinib**, several standard experimental approaches are used:

- **MTH1 Enzymatic Activity Assay**
 - **Purpose:** To directly measure the compound's potency in inhibiting MTH1 catalytic activity [1] [3].
 - **Method:** A luminescence-based assay detects inorganic pyrophosphate (PPi) generated during MTH1-mediated hydrolysis of oxidized nucleotides (dGTP, 8-oxo-dGTP, 2-OH-dATP). Serial dilutions of **(S)-crizotinib** are incubated with recombinant MTH1 protein and a substrate, and PPi light is monitored. IC₅₀ values are determined by fitting a dose-response curve [3].
- **Cellular Proliferation and Viability Assays**
 - **Purpose:** To determine the anti-proliferative effects of **(S)-crizotinib** [4] [1].

- **Method:** Cancer cell lines (e.g., SW480, PANC1, SGC-7901, BGC-823) are treated with increasing concentrations of **(S)-crizotinib** for 7-10 days. Cell viability is assessed using methods like crystal violet staining, and IC₅₀ values are calculated [4] [1].
- **Analysis of DNA Damage and Apoptosis Markers**
 - **Purpose:** To confirm the induction of DNA damage and cell death mechanisms [4].
 - **Method:**
 - **DNA Damage:** Levels of γ H2AX and phospho-ATM, key markers of DNA double-strand breaks, are detected by Western blot or immunofluorescence [4].
 - **Apoptosis:** Measured by Annexin V/propidium iodide staining and flow cytometry, or by detecting cleaved PARP (a caspase substrate) via Western blot [4].
 - **ROS Detection:** Intracellular ROS and NO are measured using fluorescent probes like DCFH-DA and DAF-FM, followed by flow cytometry or fluorescence detection [4].
- **In Vivo Xenograft Models**
 - **Purpose:** To evaluate the anti-tumor efficacy and tolerability of **(S)-crizotinib** in a living organism [1] [3].
 - **Method:** Immunodeficient mice are implanted with human cancer cells (e.g., SW480 colon carcinoma). Once tumors are established, mice are treated daily with **(S)-crizotinib** (e.g., 50 mg/kg, orally). Tumor volume is monitored over time and compared to a control group to assess growth impairment [1] [3].

Research Implications and Therapeutic Potential

The unique mechanisms of **(S)-crizotinib** present several promising research and therapeutic angles:

- **Targeting MTH1-Dependent Cancers:** **(S)-crizotinib** is highly effective against cancer cells dependent on MTH1 for survival, such as those with **KRAS mutations**, which often face high oxidative stress [1].
- **Overcoming Chemoresistance:** The ability to induce DNA damage independently of MTH1 inhibition and to degrade mutant p53 protein suggests potential for overcoming resistance to standard therapies [2] [5].
- **Rational Combination Therapies:** Combining **(S)-crizotinib** with other agents is a key strategy. Research shows that co-treatment with an Akt inhibitor enhances **(S)-crizotinib**'s efficacy in gastric cancer models and can re-sensitize resistant cells [4].

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